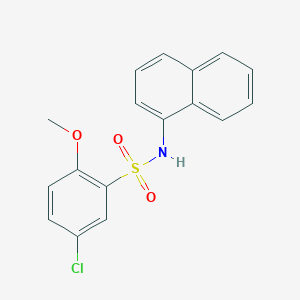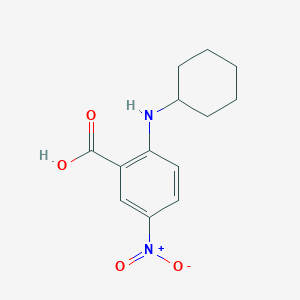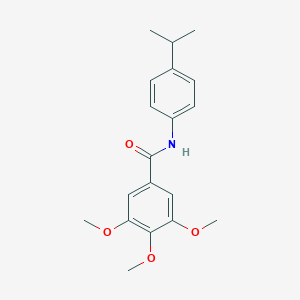![molecular formula C10H10N6S B229247 3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)
3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. In
Wirkmechanismus
The mechanism of action of 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
Studies have shown that 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and proteasome. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is a promising compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. Further research is needed to fully understand the potential of this compound and its derivatives for the treatment of various diseases.
Synthesemethoden
The synthesis method for 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine involves the reaction of benzylamine with 4-nitrophenylacetic acid to form the corresponding amide. This amide is then reduced using sodium borohydride to form the benzylamine derivative. The benzylamine derivative is then reacted with thionyl chloride to form the corresponding benzylsulfanyl chloride. Finally, the benzylsulfanyl chloride is reacted with sodium azide to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Eigenschaften
Molekularformel |
C10H10N6S |
|---|---|
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
3-benzylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C10H10N6S/c11-15-7-12-16-9(15)13-14-10(16)17-6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
InChI-Schlüssel |
KBBWMJPXUFIIJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=CN3N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=CN3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
